molecular formula C11H13N3O3 B2973237 ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1018166-09-0

ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2973237
CAS No.: 1018166-09-0
M. Wt: 235.243
InChI Key: GALORTBPYQDHNW-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.243. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : A novel and efficient method to synthesize ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed. This process is useful for creating new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).

  • Selective Synthesis of Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used for selective cyclocondensation to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, leading to the creation of 1-unsubstituted analogs (Lebedˈ et al., 2012).

Computational and Spectroscopic Studies

  • Computational Study on Pyrrole Derivatives : A computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) has been conducted. This includes quantum chemical calculations and analysis of molecular electrostatic potential, providing insights into the nature of interactions in these compounds (Singh et al., 2014).

  • Spectroscopic Analysis of Pyrrole Chalcone Derivatives : Ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC) has been characterized using spectroscopic techniques. Detailed vibrational analysis and potential energy distribution studies offer deeper understanding of molecular interactions (Singh et al., 2013).

  • X-ray Powder Diffraction and DFT Study : The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate has been determined, and its geometries optimized using the B3LYP hybrid functional. This includes a comprehensive analysis of molecular total energies and frontier orbital analysis (Zhou et al., 2017).

Antioxidant Activity and Molecular Modelling

  • Antioxidant Activity of Selenolo[2,3-b]pyridine Derivatives : Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives have shown remarkable antioxidant activity, outperforming ascorbic acid in some cases. This highlights the potential of these compounds in developing antioxidant therapies (Zaki et al., 2017).

  • Molecular Modelling and Pharmacological Studies : Molecular modelling and 3D-QSAR (CoMFA) studies on ethyl 4-amino-1-(2-chloro-2-phenylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates have been carried out, providing pharmacological insights into A(1) adenosine receptor antagonists (Fossa et al., 2005).

Properties

IUPAC Name

ethyl 1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)13-14(10)3/h5H,4H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALORTBPYQDHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.